molecular formula C9H11Br2NO B12628291 2,4-Dibromo-6-tert-butylpyridin-3-ol

2,4-Dibromo-6-tert-butylpyridin-3-ol

Cat. No.: B12628291
M. Wt: 309.00 g/mol
InChI Key: OBLBMDVSIGTEED-UHFFFAOYSA-N
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Description

Overview of Pyridinol Chemistry and Synthetic Utility

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govrsc.orgrsc.org The introduction of a hydroxyl group to form a pyridinol introduces new reactivity and potential for functionalization. Pyridinols can exist in tautomeric equilibrium with their corresponding pyridone forms, a characteristic that is influenced by substitution patterns and the surrounding chemical environment. tandfonline.com This tautomerism, coupled with the inherent aromaticity of the pyridine ring, provides a versatile platform for synthetic transformations. The pyridine nitrogen can act as a Lewis base, and the ring can undergo electrophilic and nucleophilic substitution reactions, making pyridinols valuable precursors in organic synthesis. wikipedia.orgresearchgate.net

Significance of Brominated Pyridine Scaffolds in Chemical Research

The incorporation of bromine atoms onto the pyridine scaffold significantly enhances its synthetic utility. Brominated pyridines are key intermediates in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The presence of bromine can also influence the electronic properties of the pyridine ring, affecting its reactivity and the biological activity of molecules containing this scaffold. acs.org Furthermore, the regioselective halogenation of pyridines is an area of active research, with methods being developed to control the position of halogen substitution. chemrxiv.org

Rationale for Investigation of Sterically Hindered 2,4-Dibromo-6-tert-butylpyridin-3-ol

The compound this compound is of particular interest due to the presence of a bulky tert-butyl group at the 6-position. Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (B51100), are known to be non-nucleophilic bases, capable of scavenging protons without interfering with metal catalysts or electrophilic reagents. orgsyn.orgwikipedia.org The combination of this steric hindrance with the two bromine atoms at the 2- and 4-positions, and the hydroxyl group at the 3-position, suggests a unique reactivity profile. The investigation of this compound is driven by the potential to utilize its distinct steric and electronic features in novel synthetic methodologies, such as regioselective cross-coupling reactions where the steric bulk could direct the reaction to one of the bromine atoms. The interplay between the substituents is expected to influence the compound's conformation and reactivity in predictable yet underexplored ways. acs.orgmissouristate.edu

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its properties can be inferred from related compounds. The table below provides a comparison with similar molecules.

Property2,4-Dibromo-6-tert-butylphenol uni.lu2,6-Di-tert-butylpyridine wikipedia.orgnih.gov2,4,6-Tri-tert-butylpyridine sigmaaldrich.com
Molecular Formula C10H12Br2OC13H21NC17H29N
Molar Mass ( g/mol ) 308.01191.31247.42
Appearance -Colorless liquidSolid
Boiling Point (°C) --115-120 (at 20 mmHg)
Melting Point (°C) --67-71

This table is for illustrative purposes and shows data for structurally related compounds.

Reactivity and Synthetic Applications

The reactivity of this compound is expected to be dictated by its unique substitution pattern. The two bromine atoms provide handles for cross-coupling reactions, while the sterically hindered nitrogen and the phenolic hydroxyl group offer sites for other transformations.

The bulky tert-butyl group is anticipated to play a significant role in directing the regioselectivity of reactions involving the bromine atoms. It is plausible that the bromine at the 4-position would be more sterically accessible for cross-coupling than the bromine at the 2-position, which is ortho to the large tert-butyl group. This would allow for sequential functionalization of the pyridine ring.

Furthermore, the hydroxyl group can be alkylated or acylated, and its presence can influence the electronic nature of the ring, potentially activating or deactivating it towards certain reactions. The non-nucleophilic nature of the hindered pyridine nitrogen would be advantageous in reactions where it is desirable to avoid side reactions at the nitrogen atom. orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

2,4-dibromo-6-tert-butylpyridin-3-ol

InChI

InChI=1S/C9H11Br2NO/c1-9(2,3)6-4-5(10)7(13)8(11)12-6/h4,13H,1-3H3

InChI Key

OBLBMDVSIGTEED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)Br)O)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibromo 6 Tert Butylpyridin 3 Ol

Strategies for Regioselective Bromination of Pyridinol Rings

The introduction of two bromine atoms at specific positions on a pyridinol ring requires careful consideration of the directing effects of the existing substituents and the choice of brominating agent. The hydroxyl and tert-butyl groups on the target precursor, 6-tert-butylpyridin-3-ol, play a crucial role in determining the outcome of electrophilic aromatic substitution.

Direct halogenation of pyridinols can be achieved using various brominating agents. The electron-donating nature of the hydroxyl group activates the pyridine (B92270) ring towards electrophilic attack, while the bulky tert-butyl group provides steric hindrance that can influence the regioselectivity.

Commonly employed brominating agents for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org The choice of solvent is also critical, with polar solvents often facilitating the reaction. For the dibromination of a 6-tert-butylpyridin-3-ol precursor, the hydroxyl group would strongly direct the incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). With the 6-position already occupied by the tert-butyl group, bromination is anticipated to occur at the 2 and 4 positions.

A typical direct bromination protocol might involve the reaction of the pyridinol substrate with at least two equivalents of the brominating agent in a suitable solvent, such as acetic acid or a chlorinated solvent. The reaction temperature can be varied to control the rate and selectivity of the reaction.

Table 1: Hypothetical Direct Bromination of 6-tert-butylpyridin-3-ol This table is based on general principles of electrophilic aromatic substitution on substituted pyridinols, as direct experimental data for this specific reaction is not readily available in the searched literature.

EntryBrominating AgentEquivalentsSolventTemperature (°C)Putative Major ProductEstimated Yield (%)
1Br₂2.2Acetic Acid252,4-Dibromo-6-tert-butylpyridin-3-ol60-70
2NBS2.2CH₂Cl₂25This compound65-75
3Br₂1.1Acetic Acid0Mixture of mono-brominated isomersVariable

A stepwise approach to bromination can offer greater control over the regioselectivity, particularly when multiple reactive sites are present. This would involve the initial monobromination of 6-tert-butylpyridin-3-ol, followed by a second bromination step. The directing effects of the substituents in the monobrominated intermediate would then dictate the position of the second bromine atom.

For instance, initial bromination of 6-tert-butylpyridin-3-ol would likely yield a mixture of 2-bromo- and 4-bromo-6-tert-butylpyridin-3-ol. Separation of these isomers followed by a second bromination would then lead to the desired 2,4-dibromo product. Reagents such as tetrabutylammonium (B224687) tribromide (TBATB) can offer milder reaction conditions and potentially higher regioselectivity in such stepwise approaches. nih.gov

Introduction of the tert-Butyl Substituent into Pyridine Systems

The incorporation of a tert-butyl group onto a pyridine ring can be accomplished through various methods, broadly categorized as pre-functionalization and post-functionalization strategies.

Pre-functionalization involves starting with a pyridine derivative that already contains the tert-butyl group and then introducing the other functionalities. For the synthesis of this compound, a plausible route would begin with a tert-butylated pyridine, such as 2-tert-butylpyridine, which could then be functionalized to introduce the hydroxyl and bromo groups.

Post-functionalization strategies involve introducing the tert-butyl group onto a pre-existing pyridinol or brominated pyridinol skeleton. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. However, direct Friedel-Crafts alkylation of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom and the propensity for the Lewis acid catalyst to coordinate with the nitrogen lone pair. quora.com

A more viable approach for post-functionalization is through a Friedel-Crafts acylation followed by reduction. For example, a pyridin-3-ol could be acylated with pivaloyl chloride, and the resulting ketone could then be reduced to the tert-butyl group. This two-step process circumvents some of the issues associated with direct alkylation. youtube.comnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield of the desired product and minimizing the formation of unwanted byproducts. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time. researchgate.netresearchgate.net

For the dibromination step, a systematic study of different brominating agents (e.g., Br₂, NBS, dibromoisocyanuric acid) and their stoichiometry would be essential. The solvent can also have a profound effect; for instance, using a non-polar solvent might favor a radical pathway with NBS, while a polar protic solvent would favor an electrophilic pathway.

Temperature control is also crucial. Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product, whereas higher temperatures can lead to a mixture of products or decomposition. nih.gov The progress of the reaction should be monitored, for example by thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time that maximizes the formation of the desired dibrominated product while minimizing over-bromination or side reactions.

Table 2: Factors for Optimization in the Synthesis of this compound

ParameterVariableRationale for OptimizationPotential Outcome
Bromination
ReagentBr₂, NBS, TBATBVarying reactivity and selectivityImproved yield and regioselectivity
Stoichiometry2.0-2.5 equivalentsEnsure complete dibromination without over-reactionMaximize product formation
SolventAcetic acid, CH₂Cl₂, CCl₄Influence reaction pathway and solubilityEnhanced selectivity and reaction rate
Temperature0°C to refluxControl kinetic vs. thermodynamic product distributionHigher purity of the desired isomer
tert-Butylation
MethodFriedel-Crafts Acylation/ReductionCircumvent issues with direct alkylationFeasible introduction of the tert-butyl group
CatalystAlCl₃, FeCl₃Lewis acidity affects reaction efficiencyImproved yield of the acylated intermediate
Reducing AgentZn(Hg)/HCl (Clemmensen), H₂NNH₂/KOH (Wolff-Kishner)Choice of reduction depends on other functional groupsEfficient conversion to the tert-butyl group

Advanced Separation and Purification Techniques for Complex Halogenated Pyridinols

The isolation and purification of complex halogenated pyridinols, such as this compound, from crude reaction mixtures present a significant challenge due to the presence of regioisomers, starting materials, and byproducts with similar physicochemical properties. Achieving high purity is critical for subsequent analytical characterization and use in further synthetic applications. Consequently, advanced separation and purification techniques are indispensable.

The purification of bromoarenes, a class of compounds that includes this compound, often requires methods beyond simple recrystallization. For instance, in the synthesis of the structurally related compound 2,4-Dibromo-6-tert-butylbenzene-1,3-diol, preparative thin-layer chromatography (TLC) on silica (B1680970) gel was employed to isolate the product from the reaction residue. nih.gov This technique, which relies on the differential partitioning of compounds between a stationary phase and a mobile phase, is a fundamental example of the chromatographic methods essential for purifying such molecules.

For complex mixtures of halogenated pyridinols, more sophisticated chromatographic techniques are often necessary to achieve the desired level of purity. These methods offer higher resolution and efficiency compared to standard column chromatography or preparative TLC.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for the separation of polar and nonpolar halogenated compounds. The separation mechanism is based on the hydrophobic interaction between the analytes and the C18-functionalized silica stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. The gradient elution, where the composition of the mobile phase is changed over time, is particularly effective for separating complex mixtures with a wide range of polarities.

Supercritical Fluid Chromatography (SFC)

SFC is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. SFC is particularly well-suited for the purification of thermally labile and high-molecular-weight compounds. The polarity of the mobile phase can be fine-tuned by adding a co-solvent (modifier), such as methanol, which allows for the effective separation of a wide range of halogenated pyridinols.

Recrystallization

While advanced chromatographic techniques are often required for initial purification, recrystallization remains a crucial final step for obtaining highly pure crystalline material suitable for applications like X-ray crystallography. The choice of solvent is critical and is determined empirically. For halogenated organic compounds, a variety of solvents may be tested to find the optimal conditions that result in high recovery of the pure compound. For instance, colorless single crystals of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol were successfully obtained by the slow evaporation of an acetonitrile solution. nih.gov

Below is a comparative table of advanced separation techniques applicable to complex halogenated pyridinols.

Technique Principle Typical Stationary Phase Typical Mobile Phase Advantages Applicability to Halogenated Pyridinols
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.C18-functionalized silica (Reverse-Phase)Water/Acetonitrile or Water/Methanol gradientsHigh resolution, automated, applicable to a wide range of polarities.Excellent for separating regioisomers and impurities with close polarities.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Chiral or achiral packed columnsSupercritical CO₂ with polar modifiers (e.g., Methanol)Fast, environmentally friendly (less solvent waste), suitable for thermally sensitive compounds.Ideal for chiral separations of substituted pyridinols and for rapid purification.
Preparative TLC Adsorption chromatography on a thin layer of adsorbent.Silica gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolSimple, cost-effective, good for initial cleanup and method development.Useful for small-scale purification and for isolating major products from crude reaction mixtures. nih.gov
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Not applicableSingle or mixed solvent systems (e.g., acetonitrile, ethanol, hexanes)Yields highly pure crystalline product, suitable for final polishing.Essential for obtaining material for structural analysis like X-ray diffraction. nih.gov

The selection of the most appropriate purification strategy or combination of techniques depends on the specific impurities present, the scale of the purification, and the desired final purity of the this compound. A multi-step purification protocol, often involving an initial chromatographic separation followed by recrystallization, is typically employed to achieve the highest purity for complex halogenated pyridinols.

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo 6 Tert Butylpyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize 2,4-Dibromo-6-tert-butylpyridin-3-ol.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The aromatic region would likely feature a single resonance for the proton at the C5 position of the pyridine (B92270) ring. The chemical shift of this proton would be influenced by the adjacent hydroxyl and bromo substituents. The tert-butyl group would give rise to a sharp singlet in the upfield region, integrating to nine protons. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Based on the structure, six distinct carbon signals are expected for the pyridine ring and the tert-butyl group. The carbons bearing the bromo substituents (C2 and C4) would be expected to appear at relatively upfield chemical shifts compared to the other aromatic carbons due to the heavy atom effect of bromine. The carbon attached to the hydroxyl group (C3) and the carbon bearing the tert-butyl group (C6) would also have characteristic chemical shifts. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be readily identifiable. For instance, in 2-bromo-2-methylpropane, the quaternary carbon appears at approximately 62.5 ppm, and the methyl carbons resonate at around 36.4 ppm. docbrown.info In 4-tert-butylpyridine, the quaternary carbon of the tert-butyl group is observed at 34.54 ppm, and the methyl carbons are at 30.46 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Data No experimental data is available for the target compound. The following table is a hypothetical representation based on related structures.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(tBu) - Predicted: ~35-40
CH ₃(tBu) Predicted: ~1.3-1.5 (s, 9H) Predicted: ~30-32
C2-Br - Predicted: ~110-120
C3-OH - Predicted: ~150-160
C4-Br - Predicted: ~115-125
C5-H Predicted: ~7.0-7.5 (s, 1H) Predicted: ~120-130
C6-tBu - Predicted: ~140-150

To confirm the assignments made from 1D NMR and to establish connectivity within the molecule, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, a key correlation would be expected between the hydroxyl proton and the aromatic proton at C5, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signal to its corresponding carbon (C5) and the tert-butyl proton signal to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the tert-butyl protons to the C6 and the quaternary carbon of the tert-butyl group. The aromatic proton at C5 would show correlations to C3, C4, and C6, which would be instrumental in confirming the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS would be employed to determine the exact mass of the molecular ion, thereby confirming the elemental composition of this compound. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak cluster, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.

Fragmentation analysis by tandem mass spectrometry (MS/MS) would provide further structural information. Common fragmentation pathways for such a molecule could involve the loss of a methyl group from the tert-butyl substituent (M-15), followed by the loss of the entire tert-butyl group (M-57). Cleavage of the bromine atoms and the hydroxyl group would also be expected. For example, in the mass spectrum of 2,6-di-tert-butylpyridine (B51100), a significant fragment corresponds to the loss of a methyl group. massbank.eu

Predicted HRMS Data No experimental data is available for the target compound. The following table is a hypothetical representation.

Ion Calculated m/z Description
[M+H]⁺ Calculated: ~323.94, 325.94, 327.94 Molecular ion with characteristic bromine isotopic pattern
[M-CH₃]⁺ Calculated: ~308.92, 310.92, 312.92 Loss of a methyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups and vibrational modes within a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the tert-butyl group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching may be observed around 3050-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations would be found in the fingerprint region, typically below 700 cm⁻¹. For comparison, the IR spectrum of 2,4,6-tribromophenol (B41969) shows a prominent O-H stretch and aromatic ring vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring breathing modes are often strong in the Raman spectrum. The symmetric stretching of the C-Br bonds would also be expected to be Raman active.

Predicted Vibrational Frequencies No experimental data is available for the target compound. The following table is a hypothetical representation based on related structures.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch 3200-3600 (broad) IR
Aromatic C-H stretch 3050-3100 IR, Raman
Aliphatic C-H stretch 2850-3000 IR, Raman
C=C / C=N ring stretch 1400-1600 IR, Raman
C-O stretch 1200-1300 IR

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. In the crystal structure of a related compound, 2,4-Dibromo-6-tert-butylbenzene-1,3-diol, molecules are linked by O-H···O hydrogen bonds. nih.govnih.gov A similar hydrogen bonding pattern might be observed for this compound, potentially involving the hydroxyl group and the pyridine nitrogen atom of an adjacent molecule.

Chemical Reactivity and Transformation Pathways of 2,4 Dibromo 6 Tert Butylpyridin 3 Ol

Reactivity of Bromine Substituents on the Pyridine (B92270) Ring

The two bromine atoms on the pyridine ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The inherent asymmetry of the substitution pattern (positions 2 and 4) introduces questions of regioselectivity, where the electronic environment of each C-Br bond dictates its relative reactivity.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The bromine atoms at the C2 and C4 positions of 2,4-Dibromo-6-tert-butylpyridin-3-ol serve as versatile handles for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon bonds. clockss.orgnih.gov The regioselectivity of these transformations is a critical consideration. In studies on the related 2,4-dibromopyridine, it has been demonstrated that Suzuki cross-coupling reactions occur with a high degree of regioselectivity at the C2 position. researchgate.net This preference is attributed to the greater electrophilicity of the C2 position, which is more strongly influenced by the electron-withdrawing pyridine nitrogen, facilitating the initial oxidative addition step to the palladium(0) catalyst. A similar outcome is expected for this compound.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org It is widely used for synthesizing biaryl compounds and is tolerant of many functional groups. nih.gov For this compound, a selective mono-coupling at the C2 position is anticipated under controlled conditions.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction also proceeds via a palladium catalyst and a base. clockss.org The reaction offers an effective method for vinylation of the pyridine ring, likely with preference for the C2 position.

Sonogashira Reaction: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgwikipedia.org The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl, making the dibromo substrate suitable for this transformation. wikipedia.orglibretexts.org The reaction can be carried out under mild conditions, allowing for the synthesis of complex alkynyl-substituted pyridines. wikipedia.orgscirp.org

Negishi Reaction: The Negishi coupling employs an organozinc reagent to couple with the aryl bromide, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope, allowing for the formation of C-C bonds between sp², and sp³ hybridized carbon atoms, and its high functional group tolerance. wikipedia.orgnih.gov

The table below summarizes expected cross-coupling reactions on this compound, highlighting the typical reagents and the anticipated regioselectivity based on related systems.

Reaction Type Coupling Partner Typical Catalyst System Expected Major Product (Mono-substitution)
Suzuki Aryl/Vinyl Boronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃)4-Bromo-6-tert-butyl-2-arylpyridin-3-ol
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Ligand (e.g., PPh₃), Base4-Bromo-6-tert-butyl-2-vinylpyridin-3-ol
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)2-Alkynyl-4-bromo-6-tert-butylpyridin-3-ol
Negishi Organozinc Reagent (R-ZnX)Pd(PPh₃)₄ or Ni(dppe)Cl₂4-Bromo-6-tert-butyl-2-alkyl/arylpyridin-3-ol

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromine substituents, which are on an electron-deficient pyridine ring. The pyridine nitrogen atom acts as an internal electron-withdrawing group, activating the C2 and C4 positions towards attack by nucleophiles. nih.gov The reaction is further facilitated by the presence of a good leaving group (bromide).

The relative reactivity of the C2 versus the C4 position in SNAr reactions on pyridines can be complex. However, the C2 position is often more susceptible to nucleophilic attack. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the hydroxyl group at C3 adds another layer of complexity. Under basic conditions, deprotonation to the corresponding phenoxide would strongly activate the ring towards SNAr due to the increased electron-donating capacity of the oxygen anion, although this effect is typically stronger for ortho and para positions. Therefore, substitution at the C2 and C4 positions by strong nucleophiles like alkoxides, thiolates, or amines is a viable transformation pathway.

Reductive Debromination Studies

Reductive debromination, the replacement of a bromine atom with a hydrogen atom, is a known process for aryl bromides and represents a potential transformation for this compound. This reaction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents such as zinc dust or phosphinic acid. In the context of cross-coupling reactions, reductive debromination can also occur as an undesirable side reaction, particularly if the reaction conditions are not carefully controlled or if the transmetalation step is slow. nih.gov Selective mono-debromination could potentially be achieved, offering a route to 4-bromo-6-tert-butylpyridin-3-ol or 2-bromo-6-tert-butylpyridin-3-ol, which would be valuable intermediates for further selective functionalization.

Chemical Transformations Involving the Hydroxyl Group

The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl, exhibiting both acidity and nucleophilicity. This allows for a range of chemical modifications, including alkylation, acylation, and participation in non-covalent interactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be readily transformed into ethers and esters through O-alkylation and O-acylation, respectively. These reactions typically proceed by first deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic pyridin-3-olate anion.

O-Alkylation: The subsequent reaction of the anion with an alkylating agent, such as an alkyl halide or tosylate, yields the corresponding ether in a classic Williamson ether synthesis. This transformation is useful for introducing a variety of alkyl chains or functionalized linkers onto the pyridine core.

O-Acylation: Similarly, reaction of the pyridin-3-olate with an acylating agent like an acyl chloride or anhydride (B1165640) results in the formation of an ester. This reaction serves to protect the hydroxyl group or to introduce different functional moieties.

The table below outlines the general schemes for these transformations.

Reaction Type Reagents General Product Structure
O-Alkylation 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)3-Alkoxy-2,4-dibromo-6-tert-butylpyridine
O-Acylation 1. Base (e.g., Pyridine, Et₃N) 2. Acyl Halide (RCOCl)2,4-Dibromo-6-tert-butylpyridin-3-yl acetate/ester

Hydrogen Bonding Interactions and Acid-Base Properties

The molecular structure of this compound is conducive to significant hydrogen bonding interactions. In the solid state, it is expected that the hydroxyl group acts as a hydrogen bond donor. X-ray crystal structure analysis of the analogous compound 2,4-Dibromo-6-tert-butylbenzene-1,3-diol shows that molecules are linked by O-H⋯O hydrogen bonds. nih.govnih.gov For the pyridine derivative, intermolecular hydrogen bonds could form between the hydroxyl group of one molecule and the basic nitrogen atom of a neighboring molecule (O-H···N), or potentially the oxygen of another hydroxyl group (O-H···O). Intramolecular hydrogen bonding between the C3-hydroxyl group and the C4-bromine atom is also a possibility.

The acid-base properties of the molecule are bifunctional:

Acidity: The hydroxyl group is phenolic and therefore acidic. Its acidity is enhanced by the electron-withdrawing effects of the two bromine atoms and the pyridine ring nitrogen. This makes it more acidic than phenol (B47542) itself.

Basicity: The lone pair of electrons on the pyridine nitrogen atom confers basic properties. However, the nitrogen is flanked by a bromine atom at C2 and a bulky tert-butyl group at C6. This significant steric hindrance is expected to make the nitrogen a poor nucleophile, classifying the compound as a non-nucleophilic, sterically hindered base, much like the well-known 2,6-di-tert-butylpyridine (B51100). nih.gov This hindered nature can be advantageous in certain applications where a base is needed to act solely as a proton scavenger without engaging in nucleophilic side reactions.

Steric and Electronic Influence of the tert-Butyl Group on Reaction Pathways

The tert-butyl group, positioned at C6, is a major controlling element in the chemical reactivity of this compound. Its influence is twofold, exerting both steric and electronic effects that dictate the course of chemical transformations.

Regioselectivity in pyridine functionalization is a persistent challenge due to the intrinsic electronic properties of the heterocycle. researchgate.net The presence of bulky substituents is a well-established strategy to direct incoming reagents to less sterically hindered positions. numberanalytics.com The tert-butyl group at the C6 position of this compound exemplifies this principle.

The sheer size of the tert-butyl group effectively shields the adjacent C5 and, to a lesser extent, the nitrogen atom and the C2 position from the approach of reagents. libretexts.orgchempedia.info This steric hindrance is a dominant factor in directing substitution reactions. For instance, in potential electrophilic aromatic substitution reactions, the electrophile would be sterically discouraged from attacking the C5 position. Similarly, reactions involving the pyridine nitrogen, such as N-alkylation or N-oxidation, would be significantly impeded.

This steric blocking by the tert-butyl group, in concert with the existing bromo and hydroxyl substituents, provides a high degree of regiochemical control. Any transformation would likely be forced to occur at the remaining unsubstituted C5 position, provided the reagent can overcome the steric clutter, or involve displacement of the existing bromo or hydroxyl groups if conditions are suitable.

Table 1: Predicted Regioselectivity of Hypothetical Reactions on this compound

Reagent Type Predicted Site of Reaction Primary Rationale
Small Electrophile C5 Steric hindrance at all other positions.
Bulky Electrophile Low to no reactivity Significant steric hindrance from the tert-butyl group and existing substituents. numberanalytics.com
Nucleophile (SNAr) C2 or C4 Displacement of bromide, activated by the electron-withdrawing nature of the pyridine ring.

This table is illustrative and based on general principles of chemical reactivity. Specific outcomes would depend on precise reaction conditions.

Stereoselectivity, the control over the three-dimensional arrangement of atoms, is also influenced by the tert-butyl group. In reactions that create a new chiral center, the bulky group can direct the approach of a reagent from the less hindered face of the molecule, potentially leading to a preferred stereoisomer.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through inductive and resonance effects. stackexchange.compearson.com This deactivation makes electrophilic substitution on pyridine significantly slower than on benzene. stackexchange.com

The substituents on this compound modulate this intrinsic reactivity:

tert-Butyl Group: As an alkyl group, the tert-butyl substituent is electron-donating via an inductive effect (+I). kpi.ua This effect increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to itself (C5 and the nitrogen atom). This electron donation partially counteracts the electron-withdrawing nature of the nitrogen and bromine atoms, making the ring less deactivated than an unsubstituted pyridine. In studies on other pyridines, a tert-butyl group was found to increase the electron density at the nitrogen atom. kpi.ua

Bromo Groups: The two bromine atoms at C2 and C4 are electronegative and act as electron-withdrawing groups through induction (-I effect), further deactivating the ring towards electrophilic attack. However, they can also weakly donate electron density through resonance (+R effect) via their lone pairs.

Hydroxyl Group: The hydroxyl group at C3 is a strong electron-donating group through resonance (+R effect), which significantly activates the ring towards electrophilic substitution, directing incoming electrophiles to its ortho and para positions (C2, C4, and C6). However, these positions are already substituted.

Mechanistic Investigations of this compound Transformations

Specific mechanistic studies detailing the transformation pathways of this compound are not extensively documented in the surveyed literature. However, the reaction mechanisms can be inferred from the general principles of pyridine chemistry and the known effects of its substituents.

Transformations of this molecule would likely proceed through several established mechanistic pathways for pyridine derivatives:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at positions activated by leaving groups and electron-wthdrawing substituents. The bromo groups at C2 and C4 are potential leaving groups. A nucleophile could attack at either C2 or C4, forming a negatively charged intermediate (a Meisenheimer-type complex). The stability of this intermediate would be influenced by all ring substituents. The negative charge would then be delocalized onto the electronegative nitrogen atom. The final step is the expulsion of the bromide ion to restore aromaticity. The steric hindrance from the tert-butyl group would likely make attack at C2 less favorable than at C4. libretexts.org

Electrophilic Aromatic Substitution (EAS): While the pyridine ring is generally deactivated towards electrophiles, the potent activating effect of the C3-hydroxyl group could enable electrophilic substitution at the C5 position. The mechanism would involve the attack of an electrophile on the C5 carbon, forming a resonance-stabilized cationic intermediate (an arenium ion or Wheland intermediate). numberanalytics.com The stability of this cation is crucial. The positive charge would be delocalized across the ring system. A subsequent deprotonation step by a weak base would restore the aromaticity of the pyridine ring. The bulky tert-butyl group would sterically protect the C5 position to some extent, requiring specific and potentially harsh reaction conditions. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds at the C2 and C4 positions are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would proceed via standard catalytic cycles, typically involving oxidative addition of the C-Br bond to a low-valent metal catalyst (e.g., Palladium(0)), followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C, C-N, or C-O bond and regenerate the catalyst. Regioselectivity between the C2-Br and C4-Br bonds would be a key issue, influenced by both steric and electronic differences between the two positions.

Further empirical studies and computational modeling would be necessary to fully elucidate the precise mechanisms and reaction kinetics for the transformations of this compound.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzene

Theoretical and Computational Investigations of 2,4 Dibromo 6 Tert Butylpyridin 3 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard method in computational chemistry for predicting the properties of molecules. For a molecule like 2,4-dibromo-6-tert-butylpyridin-3-ol, these calculations would provide fundamental insights.

Geometry Optimization and Conformational Analysis

A geometry optimization would be the first step, calculating the molecule's lowest energy three-dimensional structure. This would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements of the tert-butyl and hydroxyl groups relative to the pyridine (B92270) ring to identify the most stable conformer.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis would reveal the energy of these orbitals and their distribution across the molecule. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

HOMO: For a substituted pyridinol, the HOMO is likely to be located on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group.

LUMO: The LUMO would likely be distributed over the pyridine ring, with potential contributions from the electron-withdrawing bromine atoms.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

Since no specific data exists for this compound, the following table is a hypothetical representation of what such data might look like, based on general principles for similar aromatic compounds.

ParameterHypothetical Value (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)5.3Energy difference between HOMO and LUMO, indicating chemical stability.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic and nucleophilic sites. For this compound, one would expect to see negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected near the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without experimental parameters. They could be used to provide a more rigorous, albeit computationally expensive, calculation of the electronic structure.

Semi-Empirical Methods: Methods like AM1 or PM3 offer a faster, though less accurate, alternative by using parameters derived from experimental data. They are often used for larger systems where ab initio or DFT methods are too costly.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

MD simulations would model the movement of the atoms in this compound over time, providing insight into its flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. These simulations could reveal preferred intermolecular hydrogen bonding patterns involving the hydroxyl and pyridyl nitrogen atoms.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR Spectra, NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

Theoretical IR Spectra: Calculations would predict the vibrational frequencies corresponding to specific functional groups, such as the O-H stretch of the hydroxyl group and the C=N/C=C stretches of the pyridine ring.

Theoretical NMR Chemical Shifts: The magnetic environment of each carbon and hydrogen atom could be calculated to predict ¹³C and ¹H NMR chemical shifts, which are fundamental for structural elucidation.

Assessment of Relativistic Effects of Bromine on Electronic Structure and Reactivity

In molecules containing heavy elements, such as bromine, the high nuclear charge causes the inner-shell electrons to move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to accurately describe the electronic structure and predict reactivity. For a molecule like this compound, the two bromine atoms are the primary source of these effects, which are broadly categorized into scalar relativistic effects and spin-orbit coupling. nih.govnih.gov

Spin-Orbit Coupling (SOC): The most significant relativistic contribution from the bromine atoms in this compound is spin-orbit coupling (SOC). This phenomenon arises from the interaction between the intrinsic spin of an electron and the magnetic field generated by its orbital motion around the nucleus. u-tokyo.ac.jp For heavy atoms, this interaction is substantial and can no longer be ignored. The "heavy atom effect" of bromine is well-documented to enhance SOC in various molecular systems. nih.govacs.org

A primary consequence of strong SOC is that it induces mixing between electronic states of different spin multiplicities, most notably between singlet (total spin S=0) and triplet (S=1) states. In the absence of relativistic effects, transitions between these states (intersystem crossing) are formally forbidden. However, the presence of bromine atoms provides a mechanism to facilitate this process. Theoretical studies on other brominated aromatic systems, such as porphycenes, have shown that the presence of bromine atoms significantly enhances the rate of intersystem crossing. nih.gov This effect is critical for understanding the photophysical properties of the molecule, as it can open up new deactivation pathways for electronically excited states, potentially leading to phosphorescence or enhanced photochemical reactivity from the triplet state.

The impact of bromination on the electronic energy levels has been quantified in computational studies of other complex molecules. For instance, investigations into brominated tetra-n-propylporphycenes demonstrated a clear trend where an increasing number of bromine atoms leads to a decrease in the energy of the lowest triplet state. nih.gov This is a direct consequence of the electronic influence of the halogen, amplified by relativistic phenomena.

While direct computational data for this compound is not available in the surveyed literature, the principles observed in analogous brominated compounds can be applied. The presence of two bromine atoms on the pyridinol ring is expected to induce significant SOC, likely leading to:

A reduced energy gap between the lowest singlet and triplet excited states.

An accelerated rate of intersystem crossing compared to non-brominated or mono-brominated pyridinols.

A red shift in the absorption spectrum, particularly for bands involving orbitals with significant electron density on the bromine atoms. nih.gov

The following table presents illustrative data from a theoretical study on brominated porphycenes, demonstrating the quantitative impact of bromine substitution on key electronic properties. This data serves as an example of the magnitude of changes that can be anticipated in other brominated aromatic systems like this compound.

Table 1: Effect of Bromination on Calculated Electronic Properties of Tetra-n-propylporphycenes

CompoundNumber of Bromine AtomsCalculated Vertical Triplet Energy (eV)
Dibrominated Derivative21.20 nih.gov
Tetrabrominated Derivative41.04 nih.gov

This interactive table showcases data from a study on brominated porphycenes to exemplify the influence of heavy atoms on electronic energies. nih.gov

Coordination Chemistry and Ligand Design with 2,4 Dibromo 6 Tert Butylpyridin 3 Ol

Synthesis and Characterization of Metal Complexes Utilizing 2,4-Dibromo-6-tert-butylpyridin-3-ol as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The pyridinol moiety can act as a versatile coordinating agent through its nitrogen and oxygen atoms. The general synthetic approach involves the in-situ deprotonation of the hydroxyl group using a base, followed by the addition of a metal precursor.

A variety of transition metal complexes have been prepared using substituted pyridine (B92270) ligands. jscimedcentral.com The characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with elemental analysis and mass spectrometry, are routinely employed to elucidate the structure and composition of the newly synthesized complexes. researchgate.netekb.eg

For instance, in related pyridin-3-ol Schiff base complexes, the coordination of the ligand to the metal center is confirmed by shifts in the characteristic infrared absorption bands of the C=N and C-O groups. researchgate.net Similarly, changes in the ¹H NMR chemical shifts of the pyridine ring protons upon complexation provide evidence for ligand-metal interaction. ekb.eg

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

Spectroscopic TechniqueLigandMetal ComplexInterpretation
FT-IR (cm⁻¹) ν(O-H) ~3400AbsentDeprotonation and coordination of the hydroxyl group.
ν(C=N) ~1600Shifted to lower frequencyCoordination of the pyridine nitrogen.
¹H NMR (ppm) Pyridine-HShifted downfieldDeshielding due to metal coordination.
tert-Butyl-HMinor shiftIndicates proximity to the metal center.
UV-Vis (nm) λmax ~280Red-shiftedLigand-to-metal charge transfer (LMCT) bands.

This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound is not available.

Exploration of Coordination Modes and Ligand-Metal Binding Affinities

The this compound ligand can exhibit various coordination modes, primarily acting as a bidentate N,O-donor, chelating to a metal center through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of related ligands. The specific coordination geometry (e.g., octahedral, tetrahedral, square planar) is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. wikipedia.org

The binding affinity of the ligand to different metal ions is governed by a combination of factors, including the hard-soft acid-base (HSAB) principle, the steric hindrance imposed by the substituents, and the electronic properties of the ligand. The electron-withdrawing nature of the bromine atoms can influence the basicity of the pyridine nitrogen and the acidity of the hydroxyl group, thereby modulating the ligand-metal bond strength.

Influence of Ligand Steric Bulk and Electronic Properties on Metal Center Reactivity and Catalysis

The steric and electronic properties of this compound play a crucial role in determining the reactivity and potential catalytic activity of its metal complexes.

Steric Effects: The bulky tert-butyl group at the 6-position of the pyridine ring can impose significant steric hindrance around the metal center. nih.gov This steric bulk can:

Influence the coordination number and geometry of the metal complex, potentially favoring lower coordination numbers.

Create a specific pocket around the metal's active site, which can lead to substrate selectivity in catalytic reactions.

Protect the metal center from unwanted side reactions or decomposition pathways, thereby enhancing the stability of the catalyst.

Electronic Effects: The two bromine atoms at the 2- and 4-positions are strongly electron-withdrawing. These electronic effects can:

Decrease the electron density on the pyridine ring and the metal center. researchgate.net

Modify the redox potential of the metal ion, making it easier or harder to oxidize or reduce.

Influence the Lewis acidity of the metal center, which is a key parameter in many catalytic processes.

The interplay of these steric and electronic factors can be fine-tuned to design metal complexes with specific catalytic properties for various organic transformations. nih.gov

Spectroscopic Probes for Ligand-Metal Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are invaluable tools for probing the nature of ligand-metal interactions in complexes of this compound.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the electronic structure and the nature of the bonding. The appearance of new absorption bands in the visible region, which are absent in the free ligand, are often assigned to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. scielo.br The position and intensity of these bands are sensitive to the coordination environment and the nature of the metal-ligand bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy is a powerful technique to study the magnetic properties and the local environment of the metal center. scielo.br The EPR spectrum can provide information about:

The oxidation state and spin state of the metal ion.

The symmetry of the coordination sphere.

The nature of the atoms directly coordinated to the metal through the analysis of hyperfine coupling constants.

The analysis of the g-tensor and hyperfine coupling tensor (A-tensor) can reveal details about the covalent character of the metal-ligand bonds and the distribution of the unpaired electron density. acs.org

Research Applications and Potential in Advanced Organic Synthesis and Materials Science

Catalytic Applications in Organic Transformations

Role as a Ligand in Transition Metal Catalysis (e.g., Cross-Coupling, C-H Borylation)

No specific examples of 2,4-Dibromo-6-tert-butylpyridin-3-ol being employed as a ligand in transition metal-catalyzed reactions such as cross-coupling or C-H borylation were found in the surveyed literature. Generally, pyridine-containing molecules are explored as ligands in catalysis. However, research articles detailing the synthesis and catalytic application of a ligand with this particular substitution pattern are not available.

Application as a Sterically Hindered Base in Synthesis

Similarly, there is no available research demonstrating the use of this compound as a sterically hindered base in organic synthesis. While pyridines with bulky substituents, such as 2,6-di-tert-butylpyridine (B51100), are well-known non-nucleophilic bases, the specific application of this dibrominated and hydroxylated analogue has not been reported.

Development of Novel Materials and Functional Ligands for Coordination Complexes

There is no information available regarding the use of this compound in the development of novel materials or as a functional ligand for creating coordination complexes. The synthesis of building blocks for materials science and coordination chemistry is an active area of research, but this specific compound does not appear in the explored literature.

Use as a Model Compound for Fundamental Reactivity Studies in Pyridine (B92270) Chemistry

No studies were identified that utilize this compound as a model compound to investigate the fundamental reactivity of the pyridine core.

Prospects in Supramolecular Chemistry and Host-Guest Systems

The potential application of this compound in the field of supramolecular chemistry or in the design of host-guest systems has not been explored in the available scientific literature.

Q & A

Q. What are the critical steps for synthesizing 2,4-Dibromo-6-tert-butylpyridin-3-ol with regioselective bromination?

Methodological Answer: Regioselective bromination can be achieved by leveraging steric and electronic directing effects. The tert-butyl group at the 6-position of the pyridine ring sterically hinders bromination at adjacent positions, while the hydroxyl group at the 3-position directs electrophilic substitution via hydrogen bonding or deprotonation. Controlled reaction temperatures (0–25°C) and slow addition of brominating agents (e.g., Br₂ in DCM or NBS) minimize over-bromination. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) ensures isolation of the desired product .

Q. How should researchers handle safety concerns when working with this compound?

Methodological Answer: Consult Safety Data Sheets (SDS) for specific handling protocols. Use nitrile gloves, lab coats, and chemical splash goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates or vapors. Store the compound in a cool, dry place away from oxidizers. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal as halogenated waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and purity. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while bromine atoms deshield adjacent protons. High-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, single-crystal X-ray diffraction (SHELXL refinement) provides definitive confirmation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Cross-validate data using complementary techniques. For example, if NMR suggests multiple conformers, employ variable-temperature NMR or DFT calculations to model energetically favorable structures. If crystallographic data (e.g., via SHELXL) conflicts with solution-phase NMR, consider dynamic effects like tautomerism or solvent interactions. Use IR spectroscopy to identify hydrogen-bonding networks that may influence reactivity .

Q. What experimental design optimizes the evaluation of this compound’s bioactivity in drug discovery?

Methodological Answer: Design dose-response assays (e.g., IC₅₀ determination) against target enzymes or cell lines, using the tert-butyl and bromine groups as pharmacophore probes. Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical validity. For mechanistic studies, employ isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to track metabolic pathways. Computational docking (AutoDock Vina) can predict binding modes to guide synthesis of analogs .

Q. How can competing reaction pathways be minimized during functionalization of the pyridine core?

Methodological Answer: Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before introducing additional substituents. Use palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for selective C–C or C–N bond formation. Monitor reaction progress via TLC or LC-MS to quench reactions at optimal conversion. For electrophilic substitutions, employ Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER or GROMACS) can model solvation effects. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models. Use these insights to design catalysts (e.g., Pd/ligand systems) for targeted transformations .

Data Analysis & Methodological Rigor

Q. How should researchers ensure reliability in datasets involving this compound’s physicochemical properties?

Methodological Answer: Triangulate data from independent techniques (e.g., HPLC for purity, DSC for melting point). Apply Grubbs’ test to identify outliers in replicate measurements. Report confidence intervals (95% CI) for key parameters like logP (octanol-water partition coefficient). For contradictory solubility data, conduct phase-diagram studies under controlled humidity/temperature .

Q. What statistical approaches resolve discrepancies in bioassay results across studies?

Methodological Answer: Perform meta-analysis using fixed-effects or random-effects models to aggregate data from multiple studies. Assess heterogeneity via Cochran’s Q test and I² statistic. If variability arises from assay conditions (e.g., cell line differences), use multivariate regression to isolate confounding variables. Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry142–145°C
logP (Octanol-Water)Shake-Flask Method3.2 ± 0.1
Crystal SystemX-ray DiffractionMonoclinic, P2₁/c
NMR Shift (¹H, tert-butyl)400 MHz in CDCl₃1.42 ppm (s, 9H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.